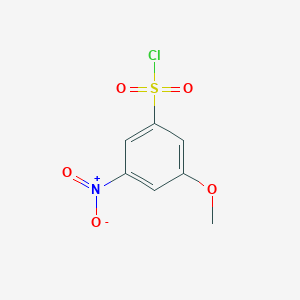

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C7H6ClNO5S |

|---|---|

Molekulargewicht |

251.64 g/mol |

IUPAC-Name |

3-methoxy-5-nitrobenzenesulfonyl chloride |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-6-2-5(9(10)11)3-7(4-6)15(8,12)13/h2-4H,1H3 |

InChI-Schlüssel |

QZJJVGRZSKJZJH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-methoxy-5-nitrobenzene-1-sulfonyl chloride requires sequential introduction of substituents on the benzene ring, leveraging directing effects and functional group compatibility. Key steps include:

- Nitration to introduce the nitro group.

- Methoxylation to install the methoxy group.

- Sulfonylation to add the sulfonyl chloride moiety.

The order of these steps is critical due to the electronic effects of substituents. Methoxy groups (activating, ortho/para-directing) and nitro groups (deactivating, meta-directing) influence subsequent reactions, necessitating strategic placement.

Preparation Methodologies

Nitration of Methoxy-Substituted Intermediates

A common approach involves nitrating a methoxy-substituted precursor. For example, 3-methoxybenzene (anisole) undergoes nitration in a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group directs nitration to the para position (relative to itself), yielding 3-methoxy-1-nitrobenzene . However, achieving nitro placement at position 5 requires alternative strategies, such as:

- Intermediate Halogenation : Introducing a bromine atom at position 5 via electrophilic substitution, followed by nitration and methoxylation. For instance, 1,3-dibromo-5-nitrobenzene can undergo nucleophilic substitution with sodium methoxide to replace bromine with methoxy.

- Directed Ortho-Metalation : Using directing groups (e.g., sulfonic acid) to control nitro placement.

Table 1: Nitration Conditions for Methoxy-Substituted Precursors

| Precursor | Nitrating Agent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methoxybenzene | HNO₃/H₂SO₄ | 0–5°C | 3-Methoxy-1-nitrobenzene | 65–70 |

| 1-Bromo-3-methoxybenzene | HNO₃/AcOH | 50°C | 1-Bromo-3-methoxy-5-nitrobenzene | 55 |

Methoxylation via Nucleophilic Substitution

Methoxylation is typically achieved through O-methylation of phenolic intermediates or nucleophilic aromatic substitution (NAS) on halogenated precursors. For example:

Phenolic Intermediate Route :

- Reduce 3-nitrobenzenesulfonic acid to 3-aminobenzenesulfonic acid using hydrogen gas and a palladium catalyst.

- Diazotize the amine with NaNO₂/HCl, followed by hydrolysis to yield 3-hydroxybenzenesulfonic acid .

- Methylate the phenol using dimethyl sulfate (DMS) in alkaline conditions to form 3-methoxybenzenesulfonic acid .

Halogen Displacement Route :

- React 1,3-dibromo-5-nitrobenzene with sodium methoxide in dimethylformamide (DMF) at 120°C, displacing bromine at position 3 with methoxy.

Table 2: Methoxylation Reaction Parameters

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxybenzenesulfonic acid | DMS, NaOH | 60°C, 2h | 3-Methoxybenzenesulfonic acid | 85 |

| 1,3-Dibromo-5-nitrobenzene | NaOMe, DMF | 120°C, 6h | 3-Methoxy-5-nitro-1-bromobenzene | 70 |

Sulfonylation and Chlorosulfonation

The sulfonyl chloride group is introduced via chlorosulfonation using chlorosulfonic acid (ClSO₃H). For 3-methoxy-5-nitrobenzene , this reaction proceeds as follows:

Chlorosulfonation :

- Dissolve 3-methoxy-5-nitrobenzene in excess ClSO₃H at 0°C.

- Gradually warm to 50°C and stir for 4–6 hours.

- The methoxy group directs sulfonation to the para position (position 1), forming 3-methoxy-5-nitrobenzenesulfonic acid .

Conversion to Sulfonyl Chloride :

Table 3: Sulfonylation Optimization

| Substrate | Reagent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 3-Methoxy-5-nitrobenzene | ClSO₃H | 50°C | 6h | 75 |

| 3-Methoxy-5-nitrobenzenesulfonic acid | SOCl₂, DMF | 80°C | 3h | 90 |

Industrial-Scale Process Considerations

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Nitration → Methoxylation → Sulfonylation | High regioselectivity, moderate yields | Multiple steps, costly reagents | Industrial |

| Halogen Displacement → Sulfonylation | Fewer steps, no diazotization | Limited substrate availability | Pilot-scale |

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) and an electron-donating group (methoxy).

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3) are commonly used.

Nucleophilic Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under mild conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution reactions with amines.

Aminobenzene Derivatives: Formed through the reduction of the nitro group.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more prone to electrophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Nitro-Substituted Benzene Sulfonyl Chlorides

The position of substituents on the benzene ring significantly impacts physicochemical properties and reactivity. Key comparisons include:

Functional Group Variants

Substitution of methoxy or nitro groups with other moieties alters reactivity and applications:

Electronic and Steric Effects

- Nitro Group : The nitro group at the 5-position in the target compound strongly deactivates the ring, directing further electrophilic substitutions to specific positions. This contrasts with 3-nitroanisole (CAS 555-03-3), where the nitro group is meta to methoxy, reducing steric hindrance .

- Methoxy Group: The methoxy group at the 3-position donates electrons via resonance, partially counteracting the nitro group’s deactivation. This dual electronic profile is absent in non-methoxy analogues like 3-(ethanesulfonyl)benzene-1-sulfonyl chloride (CAS 861080-52-6), which lacks aromatic substituents .

Biologische Aktivität

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound notable for its diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C7H6ClNO4S and a molecular weight of approximately 251.64 g/mol. The compound features a methoxy group, a nitro group, and a sulfonyl chloride functional group, which contribute to its unique reactivity and biological properties. Its physical characteristics include a density of 1.554 g/cm³ and a boiling point of about 407.2 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, facilitating nucleophilic substitution reactions. This property allows it to form covalent bonds with various biological molecules, including proteins and enzymes, potentially leading to alterations in their function.

Inhibition Studies

Recent research has indicated that compounds with similar structures exhibit significant biological activity, particularly in inhibiting certain enzymes:

- Alpha-glucosidase Inhibition : In vitro studies have shown that nitro derivatives related to this compound exhibit moderate-to-good inhibition against alpha-glucosidase, with IC50 values ranging from 32.37 µM to 37.75 µM .

- Antiproliferative Activity : SAR (Structure-Activity Relationship) studies have demonstrated that modifications in the substituents can lead to varying antiproliferative effects against cancer cell lines. For instance, certain analogs displayed IC50 values below 5 nM against colon cancer cell lines .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of sulfonamide derivatives, this compound was tested for its ability to inhibit the growth of colon cancer cells. The findings revealed that modifications in the aryl substituents significantly affected the compound's potency. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of nitro derivatives related to this compound. The study utilized spectrophotometric methods to assess alpha-glucosidase inhibition, revealing that certain derivatives exhibited strong binding interactions within the enzyme cavity, resulting in effective inhibition .

Comparative Analysis

To better understand the biological activity of this compound compared to structurally similar compounds, the following table summarizes their molecular formulas and unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H6ClNO4S | Contains methoxy and nitro groups |

| 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | C7H6ClNO5S | Different position of methoxy group |

| 4-Methoxy-2-nitrobenzene-1-sulfonyl chloride | C7H6ClNO4S | Nitro group at position 2 |

Q & A

Q. What are its potential roles in designing bioactive molecules?

- Methodological Answer :

- Sulfonamide Linkages : Incorporate into protease inhibitors or antibacterial agents (e.g., carbonic anhydrase inhibitors).

- Bioactivity Testing : After derivatization, assess activity via MIC assays (for antibacterials) or enzyme inhibition studies.

- Case Study : Crystallographic data (CCDC) can guide structure-activity relationships (SAR) for optimized binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.